1-(N-Pentyl)cyclopentanol

Description

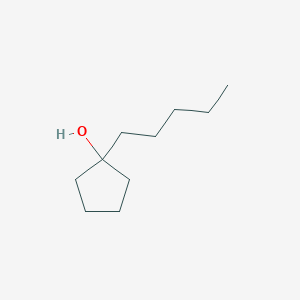

Structure

3D Structure

Properties

IUPAC Name |

1-pentylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-7-10(11)8-5-6-9-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRXLSZAZXWDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058694 | |

| Record name | 1-(n-Pentyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194800-16-3 | |

| Record name | 1-(n-Pentyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(N-Pentyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(N-Pentyl)cyclopentanol is a tertiary alcohol characterized by a cyclopentane ring and a five-carbon pentyl group attached to the carbinol carbon. This structure imparts specific chemical and physical properties that are of interest in various fields of chemical research, particularly in the synthesis of novel organic molecules and in the exploration of new pharmacophores. The cyclopentane moiety, a common scaffold in medicinal chemistry, provides a rigid framework for the spatial orientation of substituents, which can be crucial for biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(N-Pentyl)cyclopentanol, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 1-(N-Pentyl)cyclopentanol are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| IUPAC Name | 1-pentylcyclopentan-1-ol | [2] |

| CAS Number | 194800-16-3 | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Flash Point | 82 °C (180 °F) | |

| Density | Not explicitly available | |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | |

| LogP (calculated) | 3.2 | [2] |

Synthesis and Reactivity

The most common and efficient method for the synthesis of tertiary alcohols like 1-(N-Pentyl)cyclopentanol is the Grignard reaction.[3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In the case of 1-(N-Pentyl)cyclopentanol, the reaction would proceed by treating cyclopentanone with n-pentylmagnesium bromide.

Synthetic Workflow

Caption: Synthetic pathway for 1-(N-Pentyl)cyclopentanol via Grignard reaction.

Experimental Protocol: Synthesis of 1-(N-Pentyl)cyclopentanol via Grignard Reaction

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[4] All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Pentyl bromide

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of n-pentyl bromide in anhydrous diethyl ether.

-

Add a small amount of the n-pentyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining n-pentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(N-Pentyl)cyclopentanol.

-

The product can be further purified by vacuum distillation.

-

Reactivity of 1-(N-Pentyl)cyclopentanol

As a tertiary alcohol, 1-(N-Pentyl)cyclopentanol exhibits characteristic reactivity. The bulky pentyl and cyclopentyl groups sterically hinder the hydroxyl group, affecting its reactivity in substitution reactions. However, the tertiary nature of the alcohol facilitates reactions that proceed through a stable tertiary carbocation intermediate, such as dehydration and substitution under acidic conditions.

Spectroscopic Data

The structural elucidation of 1-(N-Pentyl)cyclopentanol is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl and cyclopentyl protons. The absence of a proton on the carbinol carbon is a key feature of a tertiary alcohol. The spectrum would show multiplets for the methylene groups of the pentyl chain and the cyclopentyl ring, and a triplet for the terminal methyl group of the pentyl chain. The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbinol carbon (C-OH) will appear in the typical range for tertiary alcohols (around 70-85 ppm). The chemical shifts of the pentyl and cyclopentyl carbons can be predicted based on standard correlation tables.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1-(N-Pentyl)cyclopentanol will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to C-C and C-O stretching and C-H bending vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-(N-Pentyl)cyclopentanol is unlikely to show a prominent molecular ion peak due to the facile dehydration of tertiary alcohols. The fragmentation pattern will likely be dominated by the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom. A significant peak corresponding to the loss of the pentyl group (M-71) would also be expected.[5]

Potential Applications in Drug Development

While specific biological activities of 1-(N-Pentyl)cyclopentanol have not been extensively reported, the cyclopentane scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Its incorporation into drug candidates can lead to favorable pharmacokinetic and pharmacodynamic properties.

Scaffolding for Novel Therapeutics

1-(N-Pentyl)cyclopentanol can serve as a versatile starting material for the synthesis of a variety of derivatives. The hydroxyl group can be functionalized to introduce different pharmacophores, or it can be replaced through nucleophilic substitution reactions. The lipophilic pentyl group can contribute to the molecule's ability to cross cell membranes.

Logical Relationship for Drug Discovery Workflow

Caption: A conceptual workflow for the development of new drug candidates from the 1-(N-Pentyl)cyclopentanol scaffold.

Derivatives of cyclopentane have shown a wide range of biological activities, including applications as anticancer, anticonvulsant, and antitussive agents.[6][7] The rigid, three-dimensional nature of the cyclopentane ring allows for precise positioning of functional groups to interact with biological targets. The introduction of an n-pentyl group can modulate the lipophilicity of the molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

General Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid inhalation of vapors.

-

Store in a tightly closed container in a cool, dry place.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[8]

Conclusion

1-(N-Pentyl)cyclopentanol is a tertiary alcohol with a combination of a cyclic and an aliphatic moiety, making it an interesting building block for organic synthesis. Its preparation via the Grignard reaction is straightforward, and its chemical properties are characteristic of a sterically hindered tertiary alcohol. While its direct applications in drug development are yet to be fully explored, the cyclopentane scaffold it possesses is of significant interest in medicinal chemistry. This guide provides a foundational understanding of the chemical properties of 1-(N-Pentyl)cyclopentanol to aid researchers and scientists in its potential application and further investigation.

References

-

The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives. Benchchem.

-

1-(n-Pentyl)cyclopentanol. PubChem.

-

Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Spectroscopic Profile of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Technical Guide. Benchchem.

-

An In-Depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol. Benchchem.

-

-

Grignard Reaction. Web Pages.

-

-

Grignard Reaction.

-

EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org.

-

SAFETY DATA SHEET - The John D. Walsh Company.

-

1-Pentylcyclopentanol - Optional[MS (GC)] - Spectrum - SpectraBase.

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.

-

Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. ResearchGate.

-

(PDF) Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. ResearchGate.

-

Cyclopentanol. Wikipedia.

-

Synthesis of High Density Aviation Fuel with Cyclopentanol | Request PDF. ResearchGate.

-

Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed.

-

2-Pentylcyclopentan-1-ol | C10H20O | CID 3019960. PubChem.

-

1-Ethynylcyclopentanol. NIST WebBook.

-

Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. PubMed.

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC.

-

Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural.

-

Raman spectroscopic study of cyclopentane at high pressure. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(n-Pentyl)cyclopentanol | C10H20O | CID 549095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(N-Pentyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(N-Pentyl)cyclopentanol, a tertiary alcohol with the CAS number 194800-16-3, is a valuable building block in organic synthesis.[1][2] Its unique structure, featuring a cyclopentyl ring and a pentyl chain attached to a hydroxyl-bearing carbon, makes it a target of interest for the development of novel chemical entities. This guide provides a comprehensive overview of its synthesis, properties, and handling, with a focus on practical applications for professionals in the research and development sectors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(N-Pentyl)cyclopentanol is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 194800-16-3 | [1][2] |

| Molecular Formula | C10H20O | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [1][3] |

| IUPAC Name | 1-pentylcyclopentan-1-ol | [3] |

| Synonyms | 1-(n-Amyl)cyclopentanol, 1-Pentylcyclopentanol | [2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not explicitly stated, but likely >150°C | |

| Flash Point | 82°C (180°F) | |

| Vapor Pressure | 0.0578 mmHg at 25°C | [1] |

Synthesis of 1-(N-Pentyl)cyclopentanol

The most common and efficient method for the synthesis of 1-(N-Pentyl)cyclopentanol is the Grignard reaction.[4][5][6] This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[5][6]

Reaction Principle

The synthesis of this tertiary alcohol is achieved by reacting cyclopentanone with n-pentylmagnesium bromide. The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, 1-(N-Pentyl)cyclopentanol.

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-(N-Pentyl)cyclopentanol

Introduction

1-(N-Pentyl)cyclopentanol is a tertiary alcohol characterized by a cyclopentane ring with a hydroxyl group and a pentyl group attached to the same carbon atom. This structure imparts specific chemical properties that make it a molecule of interest in various chemical and industrial fields. Tertiary alcohols are known for their stability and are common structural motifs in complex molecules, including pharmaceuticals and fragrances. This guide will delve into the technical details of 1-(N-Pentyl)cyclopentanol, providing a foundational understanding for its application in research and development.

Molecular Structure and Properties

The molecular structure of 1-(N-Pentyl)cyclopentanol consists of a five-membered carbocyclic ring, which provides a degree of conformational rigidity, and a flexible five-carbon alkyl chain. The hydroxyl group is the primary site of reactivity and contributes to the molecule's polarity.

Below is a table summarizing the key computed properties of 1-(N-Pentyl)cyclopentanol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| IUPAC Name | 1-pentylcyclopentan-1-ol | PubChem[1] |

| CAS Number | 194800-16-3 | PubChem[1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Flash Point | Not specified | |

| Density | Not specified |

A diagram of the molecular structure is provided below:

Caption: Molecular structure of 1-(N-Pentyl)cyclopentanol.

Synthesis of 1-(N-Pentyl)cyclopentanol

The most common and efficient method for the synthesis of tertiary alcohols like 1-(N-Pentyl)cyclopentanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on the carbonyl carbon of a ketone or ester.

Reaction Principle

The synthesis of 1-(N-Pentyl)cyclopentanol is achieved by reacting cyclopentanone with n-pentylmagnesium bromide, a Grignard reagent. The n-pentyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

The overall reaction scheme is as follows:

Caption: Synthesis pathway of 1-(N-Pentyl)cyclopentanol via Grignard reaction.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

n-Pentyl bromide

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent (n-Pentylmagnesium Bromide):

-

All glassware must be thoroughly dried to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of n-pentyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the n-pentyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining n-pentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the cyclopentanone solution dropwise to the cooled and stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude 1-(N-Pentyl)cyclopentanol can be purified by vacuum distillation.

-

Characterization of 1-(N-Pentyl)cyclopentanol

The structure and purity of the synthesized 1-(N-Pentyl)cyclopentanol can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl group and multiplets for the methylene groups) and the cyclopentyl ring (multiplets for the methylene protons). A singlet for the hydroxyl proton will also be present, which is typically broad and its chemical shift is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(N-Pentyl)cyclopentanol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 1-(N-Pentyl)cyclopentanol will show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern is expected to show characteristic losses, such as the loss of a water molecule (M-18) and the loss of the pentyl group (M-71). The base peak is often the result of the cleavage of the C-C bond alpha to the oxygen atom.[2]

Potential Applications

While specific industrial applications for 1-(N-Pentyl)cyclopentanol are not extensively documented, its structural features suggest potential uses in several areas, drawing parallels from related compounds.

-

Fragrance and Flavor Industry: Tertiary alcohols and their esters are known for their characteristic scents. 1-Pentanol, a related primary alcohol, is a precursor to esters with fruity aromas.[3] It is plausible that 1-(N-Pentyl)cyclopentanol or its derivatives could possess unique olfactory properties, making them valuable in the formulation of perfumes and flavorings.

-

Pharmaceutical Synthesis: The cyclopentane ring is a common scaffold in many biologically active molecules.[4] Tertiary alcohols can serve as important intermediates in the synthesis of more complex pharmaceutical compounds. They can be used to introduce specific steric and electronic properties to a molecule, potentially influencing its biological activity and pharmacokinetic profile.

-

Solvents and Chemical Intermediates: The properties of 1-(N-Pentyl)cyclopentanol, such as its likely liquid state at room temperature and its ability to engage in hydrogen bonding, suggest its potential use as a specialty solvent or as a starting material for the synthesis of other chemicals.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 1-(N-Pentyl)cyclopentanol. While specific toxicity data is limited, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be flammable, so it should be kept away from ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(N-Pentyl)cyclopentanol is a tertiary alcohol with a molecular structure that suggests a range of potential applications, particularly in the fragrance and pharmaceutical industries. Its synthesis is readily achievable through the well-established Grignard reaction, and its structure can be unequivocally confirmed by standard spectroscopic methods. This technical guide provides a solid foundation for researchers and professionals interested in exploring the properties and applications of this intriguing molecule. Further research into its specific olfactory and biological properties is warranted to fully unlock its potential.

References

-

PubChem. 1-(n-Pentyl)cyclopentanol. National Center for Biotechnology Information. [Link]

- Krische, M. J., et al. A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules2025, 30(4), 94.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Kobayashi, S., et al. Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry2016, 5(5), 636-645.

-

NINGBO INNO PHARMCHEM CO.,LTD. Discovering 1-Pentanol: Properties and Benefits for Pharmaceutical Synthesis. [Link]

-

SpectraBase. 1-Pentylcyclopentanol. [Link]

-

Firmenich. Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl). [Link]

-

The Good Scents Company. cyclopentanol. [Link]

-

NIST. Cyclopentanol. [Link]

-

ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- Google Patents. US9434669B2 - Cyclohexanols and their use in perfume compositions.

-

ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. [Link]

-

PubChem. 2-Pentylcyclopentan-1-ol. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

PubMed Central. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. [Link]

-

ResearchGate. Chemical structures of most common fragrances. (a) trans Anethole; (b) α-Bisabolol; (c) S-(+). [Link]

-

NIST. 1-Ethynylcyclopentanol. [Link]

-

PubMed Central. Copper-Mediated Synthesis of Drug-like Bicyclopentanes. [Link]

-

MDPI. A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-(N-Pentyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(N-Pentyl)cyclopentanol is a tertiary alcohol with a molecular formula of C₁₀H₂₀O and a molecular weight of 156.27 g/mol .[1][2][3] Its structure, featuring a hydroxyl-substituted cyclopentane ring with a pentyl group attached to the carbinol carbon, makes it a molecule of interest in various chemical research domains, including fragrance, materials science, and as a building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides a detailed analysis of the expected spectroscopic data for 1-(N-Pentyl)cyclopentanol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and comparison with related structures, offering a predictive yet robust characterization of the molecule.

Molecular Structure and Spectroscopic Overview

The structure of 1-(N-Pentyl)cyclopentanol is key to understanding its spectroscopic signature. The molecule possesses a chiral center at the C1 position of the cyclopentane ring. The presence of a hydroxyl group, a five-membered aliphatic ring, and a straight-chain alkyl group gives rise to characteristic signals in various spectroscopic analyses.

Sources

Purity analysis of 1-(N-Pentyl)cyclopentanol

An In-depth Technical Guide to the Purity Analysis of 1-(N-Pentyl)cyclopentanol

Abstract

This technical guide provides a comprehensive framework for the robust purity analysis of 1-(N-Pentyl)cyclopentanol, a tertiary alcohol of interest in chemical synthesis and drug development. Recognizing the compound's unique physicochemical properties—namely its volatility and lack of a UV chromophore—this document outlines an orthogonal analytical strategy employing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each methodology is presented with a detailed, field-proven protocol, emphasizing the scientific rationale behind experimental choices. The guide is designed for researchers, analytical scientists, and quality control professionals, offering a self-validating system for achieving accurate and reliable purity assessments in line with rigorous scientific and regulatory standards.

Introduction: The Analytical Imperative for 1-(N-Pentyl)cyclopentanol

1-(N-Pentyl)cyclopentanol (CAS: 194800-16-3, Molecular Formula: C₁₀H₂₀O) is a tertiary alcohol whose utility in synthetic chemistry necessitates a precise understanding of its purity.[1][2] The presence of unreacted starting materials, synthesis by-products, or degradants can significantly impact reaction yields, biological activity, and safety profiles in downstream applications. Therefore, a multi-faceted analytical approach is not merely best practice but a scientific necessity.

This guide moves beyond simple procedural listings to explain the causality behind method selection and parameter optimization, ensuring that the described protocols are both reproducible and scientifically sound.

Table 1: Chemical and Physical Properties of 1-(N-Pentyl)cyclopentanol

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][3] |

| IUPAC Name | 1-pentylcyclopentan-1-ol | [1][3] |

| Appearance | Colorless Liquid (presumed) | General knowledge |

| Flash Point | 82°C (180°F) | [3] |

| Boiling Point | ~140°C (estimated) | [4] |

Impurity Profiling: A Synthesis-Forward Approach

The most direct synthesis route to 1-(N-Pentyl)cyclopentanol is the Grignard reaction, where a pentylmagnesium halide (Grignard reagent) is reacted with cyclopentanone.[5][6] This synthetic pathway is the primary source of potential process-related impurities. A thorough understanding of the reaction mechanism and potential side reactions is the cornerstone of a robust analytical strategy.

dot

Sources

- 1. 1-(n-Pentyl)cyclopentanol | C10H20O | CID 549095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1-(n-Pentyl)cyclopentanol, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. Cyclopentanol [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Grignard Reaction [organic-chemistry.org]

Introduction: Situating 1-(N-Pentyl)cyclopentanol in Modern Research

An In-depth Technical Guide to the Safe Handling and Application of 1-(N-Pentyl)cyclopentanol

1-(N-Pentyl)cyclopentanol (CAS No. 194800-16-3) is a tertiary alcohol characterized by a cyclopentane ring with a hydroxyl group and a pentyl chain attached to the same carbon atom.[1][2] While specific applications are not broadly documented in public literature, its structural motifs are of significant interest to researchers in medicinal chemistry and drug development. The cyclopentane ring serves as a rigid scaffold, a feature leveraged in designing carbocyclic nucleoside analogues to enhance metabolic stability by preventing the cleavage of glycosidic bonds.[3] This modification can improve the in-vivo half-life of potential drug candidates.[3]

Given the compound's relevance in synthetic chemistry, this guide provides a comprehensive overview of its chemical properties, safe handling protocols, emergency procedures, and a validated synthesis workflow. As explicit safety data for this specific molecule is limited, this document synthesizes information from surrogate compounds—namely Cyclopentanol and 1-Pentanol—to establish a conservative and robust safety framework.[2][4][5]

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its safe handling. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 194800-16-3 | [1][2] |

| Molecular Formula | C10H20O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1] |

| IUPAC Name | 1-pentylcyclopentan-1-ol | [1] |

| Synonyms | 1-(n-Pentyl)cyclopentanol, n-Amyl cyclopentanol | [2] |

| Flash Point | 82°C (180°F) | |

| Vapor Pressure | 0.0578 mmHg at 25°C | [2] |

| Appearance | Colorless liquid (inferred from analogues) | [6][7] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Section 2: Hazard Identification and Safe Handling

While specific GHS classification for 1-(N-Pentyl)cyclopentanol is not available, a hazard assessment based on its functional groups and structural analogues (Cyclopentanol, 1-Pentanol) is critical for ensuring laboratory safety.[2] The primary anticipated hazards include flammability and irritation to the skin, eyes, and respiratory tract.[5]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.[8] The following PPE is mandatory when handling 1-(N-Pentyl)cyclopentanol:

-

Eye and Face Protection : Chemical safety goggles are required at a minimum.[8] For procedures involving larger quantities or risk of splashing, a full face shield should be worn in conjunction with goggles.[8][9]

-

Skin and Body Protection : A standard laboratory coat is sufficient for minor tasks.[10] For larger-scale operations, an acid-resistant apron over the lab coat provides an additional layer of safety.[10] All skin should be covered.

-

Hand Protection : Chemical-resistant gloves are essential.[9][11] Gloves made of Nitrile or Neoprene offer good resistance to alcohols and are recommended.[9][10] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.

-

Respiratory Protection : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[12] If a fume hood is not available and vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Caption: Decision workflow for chemical spill response.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, forcibly holding the eyelids open to ensure thorough rinsing. [13][14][15]Seek prompt medical attention.

-

Skin Contact : Remove all contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes in a safety shower. [13][16]Seek medical attention if irritation develops or persists.

-

Inhalation : Move the affected person to fresh air immediately. [13]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. [13]Rinse the mouth with water and have the person drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. [13]Seek immediate medical attention.

Section 4: Synthesis and Characterization

For researchers requiring this compound, the most direct and reliable synthesis method is the Grignard reaction. This involves the nucleophilic addition of a pentyl Grignard reagent to cyclopentanone.

Experimental Protocol: Synthesis via Grignard Reaction

Step 1: Formation of Pentylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, add a solution of 1-bromopentane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated, often evidenced by slight bubbling or warming. If it does not start, a small crystal of iodine can be added.

-

Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Step 2: Reaction with Cyclopentanone

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of cyclopentanone in anhydrous diethyl ether to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the cooled, stirring Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.

-

After addition, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This hydrolyzes the magnesium alkoxide salt and dissolves excess magnesium.

-

Transfer the mixture to a separatory funnel. The desired product will be in the ether layer.

-

Separate the layers and extract the aqueous layer with diethyl ether two more times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(N-Pentyl)cyclopentanol.

Caption: Workflow for the synthesis of 1-(N-Pentyl)cyclopentanol.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic peaks for the pentyl chain protons and the cyclopentane ring protons. The absence of an aldehydic or ketonic proton and the presence of a hydroxyl proton (which may be a broad singlet) are key indicators. [17] * ¹³C NMR : Will show 10 distinct carbon signals corresponding to the molecular formula C10H20O, confirming the structure. The carbinol carbon (C-OH) will have a characteristic shift. [18]* Infrared (IR) Spectroscopy : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol functional group. [1]* Mass Spectrometry (MS) : Will show the molecular ion peak (M+) and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure. [1]

-

References

-

1-(n-Pentyl)cyclopentanol | C10H20O | CID 549095 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Ethanol - Standard Operating Procedure. (2012, December 14). UCLA Environment, Health & Safety. Retrieved January 13, 2026, from [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Oakland University. Retrieved January 13, 2026, from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 13, 2026, from [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved January 13, 2026, from [Link]

-

Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved January 13, 2026, from [Link]

-

Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved January 13, 2026, from [Link]

-

What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1). CanGard. Retrieved January 13, 2026, from [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Eagle Group. Retrieved January 13, 2026, from [Link]

-

1-Pentylcyclopentanol - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Wiley SpectraBase. Retrieved January 13, 2026, from [Link]

-

1-Pentylcyclopentanol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Wiley SpectraBase. Retrieved January 13, 2026, from [Link]

-

Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH. Retrieved January 13, 2026, from [Link]

-

ICSC 0535 - 1-PENTANOL. (2021). ILO and WHO. Retrieved January 13, 2026, from [Link]

-

Cyclopentanol | C5H10O | CID 7298 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

Sources

- 1. 1-(n-Pentyl)cyclopentanol | C10H20O | CID 549095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. ICSC 0535 - 1-PENTANOL [chemicalsafety.ilo.org]

- 6. CYCLOPENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mcrsafety.com [mcrsafety.com]

- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]

- 12. johndwalsh.com [johndwalsh.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. spectrabase.com [spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Solubility Determination of 1-(N-Pentyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a chemical compound is a critical physicochemical parameter that dictates its behavior in various applications, from drug delivery and formulation to industrial chemical processes. 1-(N-Pentyl)cyclopentanol, a tertiary alcohol, presents a unique solubility profile due to its combination of a polar hydroxyl group and nonpolar aliphatic structures. This guide provides a comprehensive framework for understanding and determining the solubility of 1-(N-Pentyl)cyclopentanol. While specific experimental data for this compound is not extensively available in public literature, this document outlines authoritative, first-principle methodologies for its empirical determination. We will delve into the theoretical underpinnings of solubility, present detailed protocols for both thermodynamic and kinetic solubility assays, discuss the selection of appropriate analytical techniques, and provide a logical framework for data interpretation. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data for 1-(N-Pentyl)cyclopentanol and analogous compounds.

Introduction: The Physicochemical Landscape of 1-(N-Pentyl)cyclopentanol

1-(N-Pentyl)cyclopentanol (C10H20O, Molar Mass: 156.27 g/mol ) is a tertiary alcohol characterized by a cyclopentanol core with a pentyl group attached to the same carbon as the hydroxyl group.[1][2] This structure imparts both hydrophilic and lipophilic characteristics. The hydroxyl group is capable of hydrogen bonding with polar solvents like water, while the pentyl chain and cyclopentyl ring contribute to its nonpolar character, favoring solubility in organic solvents.

The interplay of these features suggests that 1-(N-Pentyl)cyclopentanol is likely to be sparingly soluble in water but readily soluble in common organic solvents. For context, simpler analogous compounds like cyclopentanol are water-soluble, and 1-pentanol has a limited water solubility of 22 g/L.[3][4] The increased carbon count and steric hindrance around the hydroxyl group in 1-(N-Pentyl)cyclopentanol would theoretically decrease its aqueous solubility compared to these smaller alcohols.

Understanding its solubility is paramount for:

-

Drug Development: Aqueous solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility.[5][6]

-

Process Chemistry: Solvent selection for reactions, extractions, and purifications relies on accurate solubility data.

-

Toxicology and Environmental Science: Solubility influences the environmental fate and transport of a compound.

Given the scarcity of published data, this guide will focus on the established, reliable methods for determining solubility experimentally.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[6][7] At this point, the rate of dissolution equals the rate of precipitation, and the solution is saturated. This value is independent of the method used for dissolution but is influenced by temperature, pressure, and the nature of the solvent. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[8]

-

Kinetic Solubility: This measurement is often employed in high-throughput screening during early-stage drug discovery.[9][10][11] It measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and incubated for a short period.[10][12] The resulting value can be higher than the thermodynamic solubility because there may not be enough time for the system to reach equilibrium and for precipitation to complete.[8]

The choice between measuring thermodynamic and kinetic solubility depends on the application. For fundamental characterization and formulation development, thermodynamic solubility is essential. For rapid screening of large compound libraries, kinetic solubility provides a useful, albeit less precise, surrogate.[11]

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the solubility of 1-(N-Pentyl)cyclopentanol.

Thermodynamic Solubility: The Shake-Flask Method (OECD 105)

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[13][14][15][16][17]

Principle: An excess amount of the solid or liquid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the clear supernatant is determined.

Experimental Workflow:

-

Preparation:

-

Add an excess amount of 1-(N-Pentyl)cyclopentanol to a series of vials or flasks. A visual excess of the compound should be present throughout the experiment.[18]

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or various organic solvents) to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. Typically, 24 to 72 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[18]

-

-

Phase Separation:

-

Allow the flasks to stand undisturbed at the experimental temperature to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid disturbing the undissolved material.

-

Separate any remaining solid particles from the liquid phase. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed to pellet any suspended solids.

-

Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) that is chemically compatible with the solvent.

-

-

-

Quantification:

-

Analyze the concentration of 1-(N-Pentyl)cyclopentanol in the clear filtrate or supernatant using a suitable analytical method (see Section 4).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Kinetic Solubility Assay

This method is suitable for a higher-throughput assessment, particularly in aqueous buffers relevant to biological assays.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into the aqueous buffer. The formation of a precipitate is monitored, or the amount of compound remaining in solution after a short incubation is quantified.[9][10][11]

Experimental Workflow:

-

Preparation:

-

Prepare a high-concentration stock solution of 1-(N-Pentyl)cyclopentanol in 100% DMSO (e.g., 10-20 mM).[10]

-

In a multi-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

-

Dilution and Incubation:

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).[12]

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours.[9]

-

-

Precipitate Detection/Separation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[11]

-

Filtration/Quantification: Alternatively, filter the contents of each well using a filter plate to remove any precipitate.

-

-

Quantification:

Analytical Quantification Methods

The choice of analytical technique to quantify the concentration of 1-(N-Pentyl)cyclopentanol is critical for accuracy.

| Method | Principle | Suitability for 1-(N-Pentyl)cyclopentanol | Considerations |

| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. | Excellent. As a volatile alcohol, GC-FID is a highly suitable and robust method for quantification.[19][20] | Requires sample volatilization. An internal standard (e.g., n-propanol) should be used for best accuracy.[19] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in the liquid phase. | Good. Lacks a strong UV chromophore, so standard UV detection may have low sensitivity. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. | RI detection is sensitive to temperature and mobile phase composition changes.[21] |

| LC-Mass Spectrometry (LC-MS/MS) | HPLC coupled with a mass spectrometer for highly sensitive and specific detection. | Excellent. Offers the highest sensitivity and specificity, making it ideal for measuring very low solubility levels.[9][12] | More complex and expensive instrumentation compared to GC or HPLC. |

| Spectrophotometry | Measures light absorbance after a color-forming reaction. | Possible but not ideal. Could be quantified after oxidation with dichromate, but this is less specific than chromatographic methods.[22] | Prone to interference from other oxidizable substances in the sample matrix. |

For this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method due to its volatility, the compound's hydrocarbon nature, and the method's accuracy and reliability.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Hypothetical Solubility Data for 1-(N-Pentyl)cyclopentanol at 25°C

| Solvent | Method | Solubility (g/L) | Solubility (mol/L) |

| Water | Thermodynamic (Shake-Flask) | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | Thermodynamic (Shake-Flask) | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | Kinetic (2h incubation) | [Experimental Value] | [Calculated Value] |

| Ethanol | Thermodynamic (Shake-Flask) | [Experimental Value] | [Calculated Value] |

| Hexane | Thermodynamic (Shake-Flask) | [Experimental Value] | [Calculated Value] |

Interpretation:

-

Aqueous vs. Organic: Compare the solubility in water/buffers to that in organic solvents like ethanol and hexane. It is expected that solubility will be low in aqueous media and high in organic solvents.

-

Thermodynamic vs. Kinetic: The kinetic solubility value in PBS is expected to be equal to or greater than the thermodynamic value. A large difference suggests the compound has a tendency to form supersaturated solutions and may precipitate slowly.[8]

-

Effect of pH: For a neutral compound like 1-(N-Pentyl)cyclopentanol, solubility is not expected to change significantly with pH. This can be confirmed by testing in buffers of different pH values.

Conclusion and Best Practices

Determining the solubility of 1-(N-Pentyl)cyclopentanol requires a systematic and rigorous experimental approach. Due to the lack of extensive public data, empirical measurement is necessary. The shake-flask method (OECD 105) is the authoritative standard for determining thermodynamic solubility, providing the most reliable data for formulation and physicochemical characterization. For higher-throughput needs in early discovery, kinetic assays offer a rapid assessment. Accurate quantification, preferably by GC-FID , is essential for the validity of the results. By following the protocols and principles outlined in this guide, researchers can generate high-quality, reproducible solubility data that will be critical for advancing their scientific and developmental objectives.

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link][23][24][25][26]

-

Jouyban, A. (2014). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link][27]

-

Millard, J. W. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][8]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link][18]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link][28]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioAssay Systems. (2018). Solubility Testing – Shake Flask Method. [Link][29]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][13][14]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][10]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link][16]

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? [YouTube video]. [Link][30]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link][7]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link][31]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link][11]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link][17]

-

Rudolph Research Analytical. Measure Alcohol Concentration - Alcohol Proof Testing. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][33]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 549095, 1-(n-Pentyl)cyclopentanol. [Link][1]

-

Journal of Food and Drug Analysis. (2002). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. [Link][20]

-

Oriental Journal of Chemistry. (2018). A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products. [Link][22]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3019960, 2-Pentylcyclopentan-1-ol. [Link][34]

-

The Good Scents Company. 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). [Link][35]

-

FooDB. Showing Compound Cyclopentanol (FDB004659). [Link][4]

Sources

- 1. 1-(n-Pentyl)cyclopentanol | C10H20O | CID 549095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Pentanol - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Cyclopentanol (FDB004659) - FooDB [foodb.ca]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. evotec.com [evotec.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. filab.fr [filab.fr]

- 18. quora.com [quora.com]

- 19. researchgate.net [researchgate.net]

- 20. jfda-online.com [jfda-online.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products – Oriental Journal of Chemistry [orientjchem.org]

- 23. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scribd.com [scribd.com]

- 29. bioassaysys.com [bioassaysys.com]

- 30. m.youtube.com [m.youtube.com]

- 31. researchgate.net [researchgate.net]

- 32. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 33. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 34. 2-Pentylcyclopentan-1-ol | C10H20O | CID 3019960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. 2-pentyl cyclopentan-1-ol, 84560-00-9 [thegoodscentscompany.com]

Physical characteristics of 1-(N-Pentyl)cyclopentanol

An In-Depth Technical Guide to the Physical Characteristics of 1-(N-Pentyl)cyclopentanol

Section 1: Introduction and Compound Identification

1-(N-Pentyl)cyclopentanol is a tertiary alcohol of interest in various fields of chemical synthesis and development. Its unique structure, featuring a saturated five-membered ring and a five-carbon alkyl chain, imparts specific physical properties that are critical for its handling, application, and integration into synthetic pathways. As a tertiary alcohol, the carbon atom bearing the hydroxyl (-OH) group is directly attached to three other carbon atoms (two within the cyclopentyl ring and one from the n-pentyl chain).[1][2] This structural arrangement significantly influences its chemical reactivity—for instance, rendering it resistant to oxidation under conditions that would readily oxidize primary or secondary alcohols.[3][4]

This guide provides a detailed overview of the known and predicted physical characteristics of 1-(N-Pentyl)cyclopentanol, offers standardized protocols for their experimental determination, and discusses the scientific implications of these properties for researchers and drug development professionals.

Table 1-1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-pentylcyclopentan-1-ol | [5] |

| CAS Number | 194800-16-3 | [5][6][7] |

| Molecular Formula | C₁₀H₂₀O | [5][6][7] |

| Molecular Weight | 156.27 g/mol | [6] |

| Synonyms | 1-(n-Pentyl)cyclopentanol, 1-pentylcyclopentan-1-ol, 1-(n-Amyl)cyclopentanol | [7] |

| InChIKey | LPRXLSZAZXWDMY-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | CCCCCC1(CCCC1)O |[6] |

Section 2: Core Physical Properties

The physical properties of an alcohol are dictated by its molecular structure, particularly the interplay between the polar hydroxyl group and the nonpolar hydrocarbon scaffold. The -OH group facilitates hydrogen bonding, which significantly elevates properties like boiling point and water solubility compared to alkanes of similar molecular weight.[2][8] However, the substantial ten-carbon hydrocarbon portion of 1-(N-Pentyl)cyclopentanol imparts significant nonpolar character, which tempers these effects.

Table 2-1: Physicochemical Properties of 1-(N-Pentyl)cyclopentanol

| Property | Value | Significance & Context | Source(s) |

|---|---|---|---|

| Flash Point | 82°C (180°F) | The flash point is the lowest temperature at which vapors will ignite with a spark. A value of 82°C indicates that the compound is a combustible liquid but not highly flammable at standard room temperature, informing safe handling and storage protocols. | [9] |

| Vapor Pressure | 0.0578 mmHg at 25°C | This low vapor pressure suggests low volatility at ambient temperatures, minimizing inhalation exposure risk during laboratory handling. | [6] |

| XLogP3-AA | 3.0 | This computed value indicates a high degree of lipophilicity (oil-loving character). It suggests low solubility in water and high solubility in nonpolar organic solvents, a critical factor for selecting appropriate solvent systems in reactions and purifications. | [5][10] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | TPSA is related to a molecule's ability to form polar interactions. The value, corresponding to a single hydroxyl group, is relatively small compared to the overall nonpolar surface area, reinforcing the compound's lipophilic nature. | [5][6] |

| Hydrogen Bond Donor Count | 1 | The single hydroxyl group can act as a hydrogen bond donor. | [5] |

| Hydrogen Bond Acceptor Count | 1 | The oxygen atom's lone pairs can act as a hydrogen bond acceptor. | [5] |

| Rotatable Bond Count | 4 | This refers to the four single bonds in the n-pentyl chain, providing conformational flexibility to that portion of the molecule. |[5][6] |

Section 3: Structural Context and Comparative Analysis

The physical characteristics of 1-(N-Pentyl)cyclopentanol are best understood by examining its structure and comparing it to simpler, related alcohols.

Molecular Structure and Classification

As a tertiary alcohol, the hydroxyl group is sterically hindered, which impacts its chemical reactivity (e.g., rates of esterification) and intermolecular interactions.

Caption: Structure of 1-(N-Pentyl)cyclopentanol.

Comparative Analysis

To contextualize the properties of 1-(N-Pentyl)cyclopentanol, we can compare it to its parent cyclic alcohol, cyclopentanol, and its linear 10-carbon isomer, 1-decanol.

Table 3-1: Comparative Physical Properties

| Property | Cyclopentanol | 1-(N-Pentyl)cyclopentanol | 1-Decanol (linear C10) |

|---|---|---|---|

| Formula | C₅H₁₀O[11] | C₁₀H₂₀O[6] | C₁₀H₂₂O |

| MW ( g/mol ) | 86.13[11] | 156.27[6] | 158.28 |

| Boiling Point | 140.8 °C[12] | Not available (Predicted to be higher than cyclopentanol) | 231 °C |

| Solubility in Water | Sparingly soluble (13.38 g/L)[13] | Not available (Predicted to be very low) | Insoluble (0.037 g/L) |

| Classification | Secondary Alcohol[11] | Tertiary Alcohol | Primary Alcohol |

The addition of the n-pentyl group is expected to significantly increase the boiling point and decrease the water solubility compared to cyclopentanol due to the larger molecular weight and increased nonpolar surface area.[14]

Section 4: Experimental Protocols for Physical Characterization

For novel or less-characterized compounds like 1-(N-Pentyl)cyclopentanol, experimental determination of core physical properties is essential. The following section details standard, reliable protocols for this purpose.

Caption: General workflow for physical characterization.

Protocol for Boiling Point Determination (Micro-scale)

Causality: The boiling point provides a measure of the strength of intermolecular forces. This micro-scale method is ideal for conserving small amounts of a synthesized compound.

-

Preparation: Place 0.2-0.3 mL of 1-(N-Pentyl)cyclopentanol into a small-diameter (4-5 mm) test tube or a William's tube.

-

Capillary Setup: Take a melting point capillary tube, seal one end in a flame, and place the open end down into the liquid sample.

-

Apparatus: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a melting point apparatus with a heating block). Heat the bath gradually, approximately 2-3°C per minute.

-

Observation: As the liquid heats, air will slowly bubble out of the capillary tube. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Measurement: Record the temperature at which the rapid bubbling begins. To confirm, allow the apparatus to cool slightly. The temperature at which the bubbling ceases and the liquid just begins to re-enter the capillary is the precise boiling point.

-

Validation: Repeat the heating and cooling cycle at least twice to ensure a consistent and reproducible reading.

Protocol for Density Measurement

Causality: Density (mass per unit volume) is a fundamental physical constant useful for identification and for converting between mass and volume.

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a small glass flask of known volume). Measure its mass on an analytical balance (m₁).

-

Sample Filling: Carefully fill the pycnometer with 1-(N-Pentyl)cyclopentanol up to the calibration mark, ensuring there are no air bubbles. Use a thermostatically controlled water bath to bring the sample to a precise temperature (e.g., 20°C or 25°C).

-

Mass Measurement: Cap the pycnometer and carefully wipe any excess liquid from the outside. Measure the mass of the filled pycnometer (m₂).

-

Calibration: Empty and clean the pycnometer. Fill it with deionized water to the same mark, bring it to the same temperature, and measure its mass (m₃).

-

Calculation:

-

Mass of the alcohol = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of the pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water is the known density of water at the measurement temperature).

-

Density of the alcohol (ρ_alcohol) = (m₂ - m₁) / V.

-

-

Validation: Perform the measurement in triplicate to calculate an average and standard deviation.

Protocol for Solubility Assessment

Causality: Assessing solubility in various solvents (polar protic, polar aprotic, nonpolar) provides critical information for reaction setup, extraction, and chromatography. The principle "like dissolves like" is tested here.

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents: water, ethanol, acetone, dichloromethane, and hexane.

-

Sample Addition: To each test tube, add 1-(N-Pentyl)cyclopentanol dropwise (approx. 50 mg or 50 µL), vortexing or shaking after each addition.

-

Observation:

-

Miscible: The sample dissolves completely, forming a single clear phase.

-

Partially Soluble: The sample dissolves to some extent but the solution becomes cloudy or a second phase remains.

-

Insoluble: The sample does not dissolve and remains as a distinct separate layer or suspension.

-

-

Quantification (Optional): For a more quantitative measure, continue adding the sample to a known volume of solvent until saturation is reached (i.e., solid or liquid precipitate no longer dissolves). The solubility can then be expressed in g/L or mg/mL.

-

Validation: The test is self-validating through the use of a spectrum of solvents. Based on its structure, high solubility is expected in ethanol, acetone, dichloromethane, and hexane, while very low solubility is expected in water.[15]

Section 5: Spectroscopic Profile

While not physical properties in the classical sense, spectroscopic data are essential for the structural identification and confirmation of 1-(N-Pentyl)cyclopentanol.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available for this compound.[16][17]

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain, distinct signals for the methylene groups of the cyclopentane ring, and the absence of a signal for a proton on the carbinol carbon, confirming its tertiary nature. The hydroxyl proton signal would be a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for each of the 10 carbon atoms in the unique chemical environments of the molecule, including a key quaternary carbon signal for the C-OH group.[17]

-

-

Infrared (IR) Spectroscopy: An IR spectrum would prominently feature a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. C-H stretching bands would appear just below 3000 cm⁻¹.

Section 6: Conclusion

1-(N-Pentyl)cyclopentanol is a tertiary alcohol with a molecular structure that results in low volatility, moderate combustibility, and high lipophilicity. While specific experimental data for properties like boiling point and density are not widely published, they can be reliably determined using standard laboratory protocols. The insights and methodologies presented in this guide provide researchers and drug development professionals with the foundational knowledge required to handle, characterize, and effectively utilize this compound in their scientific endeavors.

Section 7: References

-

PubChem. (n.d.). 1-(n-Pentyl)cyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Unacademy. (n.d.). Identification of primary, secondary and tertiary alcohols. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(n-pentyl)cyclopentanol (C10H20O). Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Lab: Alcohol Properties. Retrieved from [Link]

-

RSC Education. (n.d.). The properties of alcohols | Class experiment. Retrieved from [Link]

-

Unacademy. (n.d.). Identification of Primary, Secondary and Tertiary Alcohols. Retrieved from [Link]

-

YouTube. (2017). Chemistry - 3Sec - The physical properties of alcohols. Retrieved from [Link]

-

ACS Publications. (n.d.). Differentiating between primary, secondary, and tertiary alcohols. Journal of Chemical Education. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Scent.vn. (n.d.). Cyclopentanol (CAS 96-41-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

MolecularCloud. (2024). Physical and Chemical Properties of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.1 Structure and Classification of Alcohols. Retrieved from [Link]

-

DrugFuture. (n.d.). Cyclopentanol. Retrieved from [Link]

-

BYJU'S. (n.d.). Types of Alcohols. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Pentylcyclopentanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Pentylcyclopentanol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.3: Physical Properties of Alcohols. Retrieved from [Link]

Sources

- 1. Identification of primary, secondary and tertiary alcohols [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(n-Pentyl)cyclopentanol | C10H20O | CID 549095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 9. 1-(n-Pentyl)cyclopentanol, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. PubChemLite - 1-(n-pentyl)cyclopentanol (C10H20O) [pubchemlite.lcsb.uni.lu]

- 11. Cyclopentanol [webbook.nist.gov]

- 12. Cyclopentanol [drugfuture.com]

- 13. scent.vn [scent.vn]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(N-Pentyl)cyclopentanol via Grignard Reaction

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 1-(N-Pentyl)cyclopentanol, from cyclopentanone. The core of this synthesis is the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. By explaining the causality behind experimental choices, this guide ensures a reproducible and safe execution of the synthesis.

Introduction and Scientific Context